N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a synthetic small molecule featuring a 1,2-dihydroquinolin-2-one core substituted at position 7 with a methyl group and at position 3 with a phenylaminomethyl moiety. The acetamide side chain is linked to a 4-chlorophenyl group, enhancing its aromatic and hydrophobic character.
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-17-7-8-18-14-19(15-27-21-5-3-2-4-6-21)25(31)29(23(18)13-17)16-24(30)28-22-11-9-20(26)10-12-22/h2-14,27H,15-16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGKUBYSRIUKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Sodium borohydride is commonly used to reduce specific functional groups without affecting others.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Overview
The compound has been investigated for its antimicrobial properties against various pathogens. The presence of the quinoline structure is believed to enhance its efficacy against bacteria and fungi.
Case Studies
- Antibacterial Efficacy :
- A study evaluated the antibacterial activity of synthesized quinoline derivatives, including those similar to N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide. Results indicated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml for certain derivatives .
- Antifungal Activity :
Data Table: Antimicrobial Activity Summary
| Compound | Target Microorganism | MIC (µg/ml) | Activity Type |
|---|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 | Antibacterial |
| 9c | Pseudomonas aeruginosa | 12.5 | Antibacterial |
| 6e | Candida albicans | 25 | Antifungal |
| 6a | Penicillium chrysogenum | 50 | Antifungal |
Overview
The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines.
Case Studies
- In Vitro Cytotoxicity :
- Mechanism of Action :
- The mechanism underlying the anticancer activity appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells. The quinoline moiety is believed to play a critical role in this mechanism by interacting with cellular targets involved in proliferation and survival pathways .
Data Table: Anticancer Activity Summary
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.72 | Induction of apoptosis |
| A549 (Lung) | 20.00 | Cell cycle arrest |
| HeLa (Cervical) | 18.50 | Inhibition of proliferation |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s 1,2-dihydroquinolin-2-one core is shared with several analogues but differs in substituent patterns:
- : A methoxy group replaces the methyl group at position 7, and the acetamide is linked to a 3-(trifluoromethyl)phenyl group instead of 4-chlorophenyl .
- : The core retains a dihydroquinolinone scaffold but introduces a sulfanyl (-S-) bridge between the quinolinone and acetamide, with a 4-methylphenyl substituent .
- : The core is replaced by a morpholinone ring, altering ring strain and hydrogen-bonding capacity .
Impact :
Substituent Effects on Physicochemical Properties
Key Observations :
Heterocyclic Modifications
- Piperazine Derivatives () : A piperazine ring in Compound 4 improves pharmacokinetic profiles by enhancing solubility and modulating CYP450 interactions .
- Pyrazol-4-yl Derivatives () : N-Substituted 2-arylacetamides exhibit conformational flexibility, influencing crystal packing and stability .
Comparison with Target : The target compound lacks piperazine or thiazole moieties, which may limit its metabolic interactions (e.g., CYP450 modulation) but could simplify synthesis.
Biological Activity
N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a compound of interest due to its potential biological activities. This compound features a quinoline structure, which is known for its diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. In a study evaluating a series of quinoline derivatives, moderate to strong antibacterial activity was reported against Salmonella typhi and Bacillus subtilis .
Antitumor Activity
Quinoline derivatives are also recognized for their antitumor properties. Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain 4-chloroquinoline derivatives have demonstrated efficacy against cancer cell lines by targeting specific pathways involved in tumor progression .
The mechanism of action of this compound is thought to involve interaction with biological macromolecules such as proteins and nucleic acids. The docking studies suggest that this compound may interact with key amino acids in target proteins, which can lead to inhibition of essential cellular functions .
Case Study 1: Antibacterial Screening
In a recent antibacterial screening study involving quinoline derivatives, this compound was tested against multiple bacterial strains. The results indicated that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
A preclinical study investigated the anticancer potential of this compound in various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in breast and lung cancer cells, suggesting its potential as an anticancer agent.
Data Summary
| Activity Type | Tested Strains/Cell Lines | Results |
|---|---|---|
| Antibacterial | S. aureus, E. coli | Significant inhibitory effects |
| Antitumor | Breast cancer cells | Dose-dependent viability reduction |
| Lung cancer cells | Dose-dependent viability reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
